molecular formula C22H26N2O3S B3994354 {2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone

{2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone

Cat. No.: B3994354
M. Wt: 398.5 g/mol
InChI Key: HNIFOKAQHWFAOJ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a tetrahydroisoquinoline scaffold modified with a 4-methylphenylsulfonyl group and a piperidin-1-yl methanone substituent. Such structural motifs are common in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents or protease inhibitors.

Properties

IUPAC Name

[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-9-11-20(12-10-17)28(26,27)24-16-19-8-4-3-7-18(19)15-21(24)22(25)23-13-5-2-6-14-23/h3-4,7-12,21H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFOKAQHWFAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The sulfonyl group is introduced via sulfonylation using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with piperidin-1-ylmethanone using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the piperidin-1-ylmethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmacological Research

The sulfonamide moiety in this compound may enhance its bioactivity by improving solubility and metabolic stability. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

Case Studies:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can mitigate the effects of oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Anticancer Activity

Preliminary studies suggest that isoquinoline derivatives may possess anticancer properties. The unique structure of {2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells.

Case Studies:

  • In Vitro Studies : Compounds structurally related to this molecule have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Synthetic Chemistry

The synthesis of this compound involves various organic reactions that can be optimized for yield and efficiency. Its preparation can serve as a model for developing new synthetic methodologies in organic chemistry.

Synthetic Pathways:

StepReaction TypeDescription
1Nucleophilic SubstitutionFormation of the sulfonamide group
2CyclizationConstruction of the tetrahydroisoquinoline framework
3FunctionalizationIntroduction of the piperidine moiety

Mechanism of Action

The mechanism of action of {2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroisoquinoline and piperidine moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on the SHELX software suite for crystallographic structure determination and refinement, which is critical for analyzing molecular conformations and intermolecular interactions.

For example, analogous compounds with tetrahydroisoquinoline cores, such as 3-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline derivatives, have been studied for opioid receptor modulation. Key differences in sulfonyl substituents or piperidine positioning can alter binding affinities or metabolic stability. However, without access to crystallographic data or pharmacological studies for the target compound, a direct comparison remains speculative.

Research Findings and Data Gaps

Structural comparisons would require:

Crystallographic analysis (via SHELX or similar tools) to resolve bond lengths, angles, and intermolecular interactions.

Computational modeling to assess electronic properties (e.g., dipole moments, HOMO-LUMO gaps) against analogs.

Pharmacological profiling to evaluate selectivity and potency relative to structurally related molecules.

Limitations of Available Evidence

The sole reference () pertains to crystallographic software rather than the compound itself. This precludes a rigorous comparative analysis. To address this, additional sources such as:

  • PubChem or ChEMBL entries for bioactivity data,
  • Cambridge Structural Database (CSD) for crystallographic comparisons,
  • Medicinal chemistry literature for SAR (structure-activity relationship) studies, would be necessary.

Biological Activity

The compound {2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core, which is known for its presence in various biologically active molecules. The sulfonyl group enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone
Molecular FormulaC19H24N2O2S
Molecular Weight348.47 g/mol
CAS Number[To be determined]

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core : Utilizing Pictet-Spengler condensation.
  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chloride.
  • Piperidine Functionalization : Finalizing the structure through piperidine attachment.

These methods can be optimized for yield and purity using advanced techniques such as chromatography.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

In vitro studies have demonstrated that compounds with similar structures possess antimicrobial effects against various pathogens. The sulfonamide moiety is particularly noted for enhancing antibacterial activity.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that the tetrahydroisoquinoline framework may confer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways.

The biological effects of the compound are believed to arise from its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neuroprotective effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of 4-methylphenyl sulfonamide derivatives against E. coli and Staphylococcus aureus, showing promising results.
  • Inflammation Model : Research on tetrahydroisoquinoline derivatives indicated a significant reduction in TNF-alpha levels in LPS-stimulated macrophages.
  • Neuroprotection : A preliminary investigation into the neuroprotective effects of similar compounds showed reduced oxidative stress markers in neuronal cell cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
{2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone

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